![molecular formula C16H16N2O3 B7359648 N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide
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Overview
Description
N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide, also known as MPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been shown to have a low toxicity profile in vitro and in vivo. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been shown to be metabolized by the liver and excreted in the urine. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has also been shown to have good bioavailability and can cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
The advantages of using N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide in lab experiments include its high purity, high yield, and low toxicity profile. However, the limitations of using N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide in lab experiments include its limited solubility in water and its potential off-target effects.
Future Directions
For the study of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide include the optimization of its synthesis method, the identification of its molecular targets, and the evaluation of its efficacy in various disease models. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide could also be used as a lead compound for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide involves the reaction of 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde with propargylamine in the presence of a palladium catalyst. The resulting product is then deprotected to obtain N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide. The synthesis method has been optimized to yield high purity and high yield of N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide.
Scientific Research Applications
N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-16(19)18-13-6-7-14(20-2)15(9-13)21-11-12-5-4-8-17-10-12/h3-10H,1,11H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLXZZRIJUTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=C)OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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